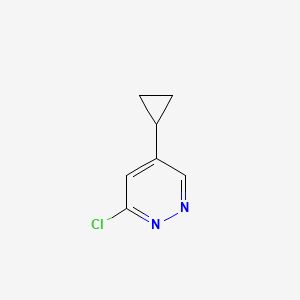![molecular formula C26H32Cl2O5 B13981829 3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione involves multiple steps, starting from simpler organic molecules. The key steps include chlorination, cyclization, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces cultures. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form. Advanced chromatographic techniques are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .
科学的研究の応用
3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an estrogen receptor antagonist and its inhibitory effects on mitochondrial enzymes.
Industry: Utilized in the development of new antibiotics and other bioactive compounds
作用機序
The compound exerts its effects through multiple mechanisms:
Estrogen Receptor Antagonism: It binds to estrogen receptors, inhibiting their activity.
Mitochondrial Enzyme Inhibition: It inhibits mitochondrial NADH:ubiquinone oxidoreductase (complex I) and succinate:ubiquinone oxidoreductase (complex II) activities, affecting cellular respiration and energy production.
類似化合物との比較
Similar Compounds
Napyradiomycin A2: Another member of the napyradiomycin family with similar biological activities.
Napyradiomycin B1: Differing in its side chain structure, it exhibits distinct biological properties.
Napyradiomycin C1: Known for its potent antimicrobial activity.
Uniqueness
3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione stands out due to its unique combination of chlorinated and hydroxylated functional groups, contributing to its diverse biological activities and potential therapeutic applications .
特性
分子式 |
C26H32Cl2O5 |
|---|---|
分子量 |
495.4 g/mol |
IUPAC名 |
3,4a-dichloro-10a-(3,7-dimethylocta-2,6-dienyl)-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3 |
InChIキー |
ZLFOHASQVSADOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




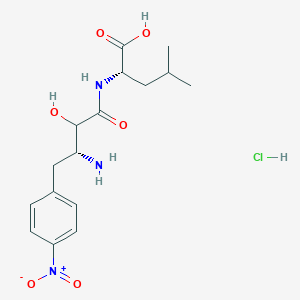
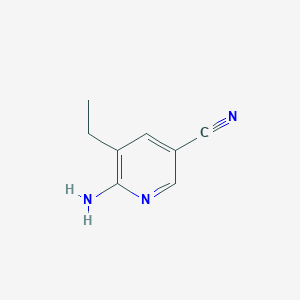
![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
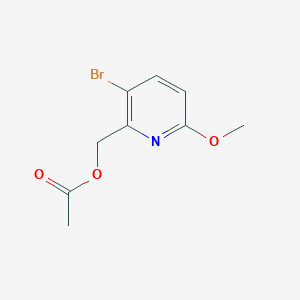
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)

![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
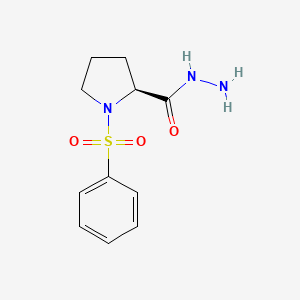
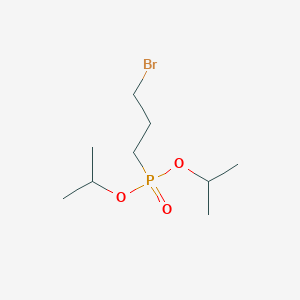
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
